2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-ethoxyphenyl group. The acetamide side chain is attached to position 5 of the pyrazine ring and further substituted with a 4-ethylphenyl group. The ethoxy and ethyl groups confer moderate lipophilicity (predicted logP ~2.7 based on analogs), which may enhance bioavailability and membrane permeability .
Properties
CAS No. |
941876-58-0 |
|---|---|
Molecular Formula |
C24H24N4O3 |
Molecular Weight |
416.481 |
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C24H24N4O3/c1-3-17-5-9-19(10-6-17)25-23(29)16-27-13-14-28-22(24(27)30)15-21(26-28)18-7-11-20(12-8-18)31-4-2/h5-15H,3-4,16H2,1-2H3,(H,25,29) |
InChI Key |
KRWMWONAWODPIV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OCC)C2=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the ethoxyphenyl and ethylphenyl groups. Common reagents used in these reactions include ethyl acetate, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: The compound’s potential therapeutic properties could be explored for drug development, particularly in targeting specific diseases or conditions.
Industry: It may find applications in the development of new industrial chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Physicochemical and Pharmacological Profiles
Table 1: Comparative Data for Select Analogs
| Compound Name | Core Structure | Substituents | Molecular Weight | logP (Predicted) | Key Biological Activity |
|---|---|---|---|---|---|
| Target Compound | Pyrazolo[1,5-a]pyrazin-4-one | 4-Ethoxyphenyl, 4-Ethylphenyl | ~433 | ~2.7 | N/A (Theoretical) |
| N-benzyl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide | Pyrazolo[1,5-a]pyrazin-4-one | 4-Methoxyphenyl, Benzyl | 388.4 | ~2.2 | Antimicrobial (Hypothetical) |
| 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide | Pyrazolo[1,5-d]triazin-4-one | 4-Ethoxyphenyl, 4-Methoxybenzyl | 433.5 | ~1.8 | Antiviral (Theoretical) |
| N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide | Pyrazolo[1,5-a]pyrazin-4-one | Phenyl, 4-Chlorobenzyl | 408.8 | ~3.0 | Kinase Inhibition (Hypothetical) |
Biological Activity
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a pyrazolo[1,5-a]pyrazine core, suggests various biological activities that warrant detailed exploration. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The compound's IUPAC name is 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide, with a molecular formula of C23H22N4O3 and a molecular weight of approximately 402.454 g/mol. The structural features include:
- Ethoxy group : Enhances lipophilicity and potential bioactivity.
- Pyrazolo[1,5-a]pyrazine core : Implicated in various pharmacological activities.
Biological Activity
Research indicates that compounds with similar structures to 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases.
- Antimicrobial Effects : The structural components may contribute to antimicrobial properties against various pathogens.
Understanding the mechanisms of action is crucial for elucidating the therapeutic potential of this compound. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways relevant to disease processes.
Synthesis and Chemical Reactions
The synthesis of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : Utilizing reagents such as potassium permanganate for oxidation.
- Substitution Reactions : Employing nucleophiles under controlled conditions to introduce ethoxy and ethyl groups.
- Purification : High-performance liquid chromatography (HPLC) is often used to achieve desired purity levels.
Comparative Analysis
A comparative analysis with structurally similar compounds can provide insights into the unique properties of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide | C14H11FN4O2 | Contains a fluorophenyl group; different biological activity potential |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide | C25H26N4O5 | Methoxy substitutions may enhance solubility |
| N-(2,4-Dimethoxyphenyl)-2-(2-Methyl-4-Oxopyrazolo[1,5-a]pyrido[3,2-e]pyrazin-5(4H)-yl)acetamide | C20H19N5O4 | Incorporates dimethoxy groups; influences pharmacological properties |
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Anticancer Activity : A study demonstrated that pyrazolo derivatives inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation.
- Anti-inflammatory Research : Another study found that compounds with pyrazolo structures significantly reduced TNF-alpha levels in animal models of arthritis.
- Antimicrobial Testing : A recent investigation indicated that a related compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Q & A
Q. What are the common synthetic routes for synthesizing 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via condensation reactions involving pyrazolo-pyrazinone intermediates and substituted acetamides. For example, highlights the use of α-chloroacetamides in reactions with pyrazolo[3,4-d]pyrimidin-4-one derivatives under controlled conditions (e.g., solvent polarity, temperature). Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar equivalents of reactants) and inert atmospheres to prevent side reactions. Refluxing in ethanol or acetonitrile at 80–100°C for 2–4 hours is common, with yields ranging from 60–85% depending on substituent reactivity .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR resolves substituent positions (e.g., ethoxyphenyl vs. ethylphenyl groups). For instance, aromatic protons appear as doublets at δ 6.8–7.5 ppm, while ethyl groups show triplet signals at δ 1.2–1.4 ppm .
- IR Spectroscopy confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and amide (N–H) bands at ~3300 cm⁻¹ .
- Crystallography: Single-crystal X-ray diffraction (as in ) determines molecular geometry, dihedral angles (e.g., 85–90° between aromatic rings), and hydrogen-bonding networks. Data-to-parameter ratios >12 and R factors <0.05 ensure accuracy .
Advanced Research Questions
Q. What strategies are employed to resolve tautomeric equilibria observed in related pyrazolo-pyrazinone derivatives?
Methodological Answer: Tautomeric forms (e.g., keto-enol or thiazolidinone-thiazole equilibria) are resolved using:
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 298–343 K) monitors chemical shift coalescence, with tautomer ratios quantified via integration (e.g., 1:1 ratio in ) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict dominant tautomers by comparing Gibbs free energies .
- X-ray Crystallography : Solid-state structures lock tautomers, confirming the dominant form in crystalline phases .
Q. How can researchers address discrepancies in biological activity data across different studies?
Methodological Answer:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability. emphasizes randomized block designs for reproducibility .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups) using docking studies (AutoDock Vina) to identify key binding interactions .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers or confounding variables .
Q. What experimental frameworks are recommended for studying the environmental fate of this compound?
Methodological Answer:
- Laboratory Studies : Assess hydrolysis (pH 2–12, 25–50°C) and photolysis (UV-Vis irradiation) to determine degradation half-lives .
- Ecotoxicology Assays : Use Daphnia magna or Danio rerio models to evaluate acute toxicity (LC₅₀) and bioaccumulation potential (log P analysis) .
- Environmental Simulation : Employ soil-column experiments to track leaching behavior and metabolite formation via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
